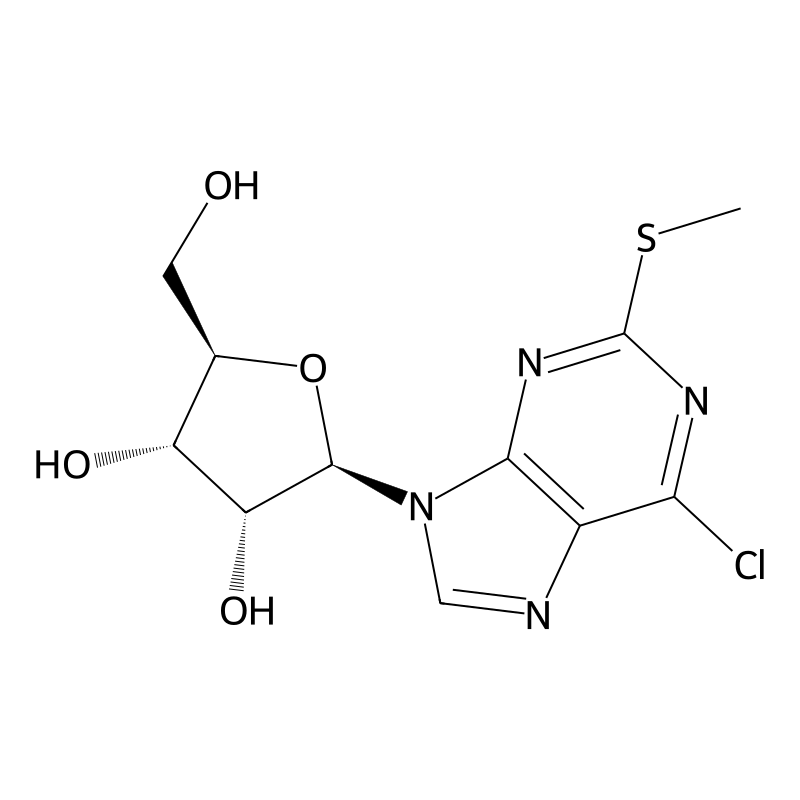2-Methylthio-6-chloropurine riboside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
2-Methylthio-6-chloropurine riboside is a purine nucleoside analog characterized by the presence of a methylthio group at the 2-position and a chlorine atom at the 6-position of the purine ring. Its chemical formula is with a molecular weight of approximately 332.76 g/mol . This compound is primarily used as a substrate in biochemical studies, particularly in the enzymatic modification of RNA and as an inhibitor of RNA polymerase .
- Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides and sulfones. For instance, treatment with magnesium salt of monoperoxyphtalic acid leads to the formation of 6-methylsulfoxide and 6-methylsulfone derivatives, depending on the reaction conditions .
- Nucleophilic Substitution: The chlorine atom at position 6 can participate in nucleophilic substitution reactions, allowing for further derivatization of the purine structure .
This compound exhibits notable biological activity, particularly as a competitive inhibitor of RNA polymerase, which plays a crucial role in RNA synthesis . Its structural similarity to natural nucleosides allows it to interfere with nucleotide incorporation during RNA synthesis, making it a valuable tool in molecular biology and therapeutic research.
The synthesis of 2-methylthio-6-chloropurine riboside involves several steps:
- Starting Material: The synthesis often begins with 6-chloro-2-amino purine riboside.
- Methylthio Group Introduction: The methylthio group is introduced through reaction with dimethyldisulfide in the presence of isoamyl nitrite, resulting in high yields of the desired product .
- Purification: The product is typically purified through various chromatographic techniques to ensure high purity for subsequent applications.
2-Methylthio-6-chloropurine riboside has several applications:
- Research Tool: It serves as a substrate for studying RNA polymerase activity and other enzymatic processes involving nucleotides .
- Potential Therapeutic Agent: Due to its inhibitory effects on RNA synthesis, it is being explored for potential therapeutic applications in treating viral infections and cancers where RNA polymerase plays a significant role .
Studies have indicated that 2-methylthio-6-chloropurine riboside interacts with various enzymes involved in nucleotide metabolism. It acts as an inhibitor for enzymes like amidophosphoribosyltransferase and inosine-5'-monophosphate dehydrogenase, impacting pathways critical for cell growth and proliferation . These interactions underscore its potential utility in pharmacological applications.
Several compounds share structural similarities with 2-methylthio-6-chloropurine riboside. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloropurine Riboside | Chlorine at position 6 | Lacks methylthio group; used as an antiviral |
| 2-Methylthio-6-methoxypurine Riboside | Methylthio at position 2; methoxy at position 6 | Different functional groups; varied biological activity |
| 2-Chloro-6-methoxypurine Riboside | Chlorine at position 2; methoxy at position 6 | Hypoxanthine analog; distinct metabolic pathways |
The uniqueness of 2-methylthio-6-chloropurine riboside lies in its specific combination of functional groups, which endows it with unique inhibitory properties against RNA polymerase while also serving as a substrate for enzymatic studies.








